Adenosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDTQYFTABQOQ-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 | |
| Record name | adenosine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Adenosine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022558 | |
| Record name | Adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Adenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>40.1 [ug/mL] (The mean of the results at pH 7.4), Water solubility increases by warming and lowering the pH, Insoluble in ethanol, In water, 5.1 g/L at 25 °C, 37 mg/mL | |
| Record name | SID855932 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Adenosine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Adenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
Adenine, Adenosine 3'-(dihydrogen phosphate), Adenosine 3'-(tetrahydrogen triphosphate), Adenosine 3'-(trihydrogen diphosphate), D-ribose | |
| Record name | Adenosine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles (from water +3/2), Crystals from water, White crystalline powder | |
CAS No. |
58-61-7 | |
| Record name | Adenosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-61-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine [USAN:USP:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00640 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | adenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Adenosine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Adenosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADENOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K72T3FS567 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Adenosine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Adenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
235.5 °C | |
| Record name | Adenosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00640 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adenosine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7774 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Adenosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000050 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Adenosine Metabolism and Homeostasis
Biosynthesis Pathways of Adenosine (B11128)
This compound can be generated through several pathways, primarily involving the dephosphorylation of adenine (B156593) nucleotides and the action of specific ectoenzymes in the extracellular space.
Intracellular this compound is primarily generated through the stepwise dephosphorylation of this compound triphosphate (ATP), the cell's main energy currency. ATP is hydrolyzed to this compound diphosphate (B83284) (ADP), which is then converted to this compound monophosphate (AMP). Current time information in Washtenaw County, US.fishersci.finih.govescholarship.org AMP can subsequently be dephosphorylated by cytosolic 5'-nucleotidases to produce this compound. fishersci.fiwikipedia.org This pathway is closely linked to the energy status of the cell; during periods of high energy demand or metabolic stress, increased ATP hydrolysis leads to elevated levels of ADP and AMP, consequently promoting this compound formation. fishersci.fi
The dephosphorylation reactions can be summarized as follows: ATP → ADP + Pi ADP → AMP + Pi AMP → this compound + Pi
(Note: An interactive data table here could illustrate the chemical structures and energy changes associated with each dephosphorylation step, potentially showing the release of inorganic phosphate (B84403) (Pi)).
A significant source of extracellular this compound is the sequential hydrolysis of extracellular adenine nucleotides, primarily ATP and ADP, by a cascade of ectoenzymes, notably CD39 and CD73. disprot.orgsemanticscholar.orgnih.govresearchgate.netuniroma2.ituniprot.orgneobioscience.com CD39, an ectonucleoside triphosphate diphosphohydrolase (NTPDase1), is responsible for the initial breakdown of extracellular ATP and ADP into AMP. nih.govresearchgate.netnih.gov Subsequently, CD73, an ecto-5'-nucleotidase, hydrolyzes the resulting AMP to generate extracellular this compound. nih.govresearchgate.netmedchemexpress.com
This ectoenzymatic pathway is particularly important in regulating this compound concentrations in the extracellular space, including the tumor microenvironment and at sites of inflammation or tissue injury, where elevated levels of extracellular nucleotides may be present due to cell lysis or active release. disprot.orgfishersci.finih.govresearchgate.netuniroma2.itneobioscience.com The concerted action of CD39 and CD73 effectively converts pro-inflammatory extracellular ATP and ADP into immunosuppressive this compound. nih.govuniprot.org
(Note: An interactive data table here could show the enzymatic reactions catalyzed by CD39 and CD73, listing the substrates and products for each enzyme).
Dephosphorylation of Adenine Nucleotides (ATP, ADP, AMP)
Degradation and Removal of this compound
To maintain this compound homeostasis, efficient mechanisms exist for its removal and degradation. The two primary pathways involve phosphorylation by this compound kinase and deamination by this compound deaminase. rndsystems.comsemanticscholar.org
This compound kinase (ADK) is a key enzyme in the intracellular metabolism of this compound. rndsystems.cominvivochem.comguidetopharmacology.org It catalyzes the phosphorylation of this compound to form AMP, utilizing ATP as the phosphate donor. rndsystems.cominvivochem.com This reaction effectively removes this compound from the intracellular pool and recycles it back into the adenine nucleotide pool. guidetopharmacology.org
The reaction catalyzed by ADK is: this compound + ATP → AMP + ADP
ADK is considered the primary route for this compound clearance under physiological conditions and plays a crucial role in regulating both intracellular and extracellular this compound concentrations. rndsystems.comwikipedia.org The activity of ADK is influenced by the cellular energy state, including the ATP/ADP ratio. guidetopharmacology.org
(Note: An interactive data table here could detail the ADK enzyme, including its substrates, product, and potentially kinetic parameters if available from research findings).
This compound deaminase (ADA) is another critical enzyme involved in this compound metabolism. nih.govmedlineplus.govnih.gov ADA catalyzes the irreversible hydrolytic deamination of this compound, converting it into inosine (B1671953) and ammonia. nih.gov This pathway represents a major route for the irreversible degradation of this compound. nih.gov
The reaction catalyzed by ADA is: this compound + H₂O → Inosine + NH₃
ADA is widely distributed in human tissues, with particularly high levels found in lymphocytes, highlighting its important role in immune system function. nih.govmedlineplus.gov Deficiency in ADA activity leads to the accumulation of this compound and deoxythis compound, which is particularly toxic to lymphocytes and is a cause of severe combined immunodeficiency (SCID). nih.govmedlineplus.gov
Adenosinergic Signaling: Receptors and Mechanisms
Adenosine (B11128) Receptors (ARs)
This compound receptors belong to the superfamily of G protein-coupled receptors, characterized by a structure containing seven transmembrane alpha-helical domains, an extracellular amino-terminus, and an intracellular carboxy-terminus. nih.gov
G Protein-Coupled Receptor (GPCR) Subtypes (A1, A2A, A2B, A3)
There are four known subtypes of this compound receptors in humans: A1, A2A, A2B, and A3. patsnap.comnih.govmultispaninc.com These subtypes are encoded by separate genes and exhibit distinct pharmacological properties and signaling capabilities. drug-dev.com The A1 and A2A receptors generally have a high affinity for this compound, while the A2B and A3 receptors show a relatively lower affinity. nih.gov
Receptor Distribution and Expression Levels Across Tissues
This compound receptors are widely distributed throughout the body, although their expression levels vary significantly across different tissues and cell types. This differential distribution contributes to the diverse physiological roles of this compound. patsnap.comnih.govmdpi.comfrontiersin.org
A1 receptors (A1AR): Widely expressed in the brain, spinal cord, adrenal glands, and heart, with moderate expression in the liver, bladder, adipose tissue, and testis. nih.govmdpi.com In the brain, A1 receptors are broadly distributed and found in large striatal cholinergic interneurons, with some also expressing the A2A receptor gene. nih.gov Elevated expression of A1 receptors has been observed in asthmatic bronchial tissue, particularly in the epithelium and smooth muscle. ersnet.org
A2A receptors (A2AAR): While initially thought to be restricted to areas like the striatum and olfactory bulb based on in situ hybridization, more sensitive techniques like RT-PCR have shown A2A receptor mRNA in all brain regions tested in rats, indicating a wider distribution than previously recognized. nih.gov They are highly expressed in the brain, spleen, thymus, leukocytes, and platelets, with moderate levels in the heart, lung, and vasculature. mdpi.com A2A receptors are present in neurons, microglia, oligodendrocytes, and potentially astrocytes, localizing to both dendritic spines and postsynaptic regions, as well as presynaptic regions where they modulate neurotransmitter release. nih.gov
A2B receptors (A2BAR): Shown to have a ubiquitous distribution, with mRNA detected at various levels in all rat tissues studied. nih.gov They are expressed in the vasculature of the large intestine, ovaries, testis, liver, spleen, adipose tissue, muscle, pancreas, brain, lung, heart, kidneys, and eye. mdpi.com A2B receptors are expressed at low levels on neuronal and glial cells, including microglia and astrocytes. nih.gov
A3 receptors (A3AR): Also found to be widespread in rats, with message detected throughout the central nervous system and in many peripheral tissues. nih.gov Highest expression in humans occurs in the lung and liver, but they are also expressed in the brain, testis, spleen, thyroid, kidney, bladder, heart, eosinophils, and mast cells. drug-dev.commdpi.comeurofinsdiscovery.com A3 receptors are notably overexpressed in various cancer and inflammatory cells, with low expression in normal cells. drug-dev.com
Here is a summary of this compound receptor distribution based on the search results:
| Receptor Subtype | Key Tissues/Regions with High Expression | Other Tissues/Regions with Expression | Notes |
| A1 | Brain, Spinal Cord, Adrenal Glands, Heart | Liver, Bladder, Adipose Tissue, Testis, Striatal cholinergic interneurons, Bronchial epithelium/smooth muscle (in asthma) | Widely expressed in the brain. nih.govmdpi.comersnet.org |
| A2A | Brain (Striatum, Olfactory Bulb, wider distribution by RT-PCR), Spleen, Thymus, Leukocytes, Platelets | Heart, Lung, Vasculature, Neurons, Microglia, Oligodendrocytes, Astrocytes, Presynaptic/Postsynaptic regions | More restrictive localization initially thought, but widespread mRNA detected by RT-PCR. nih.govnih.govmdpi.com |
| A2B | Ubiquitous expression detected by RT-PCR | Vasculature (large intestine), Ovaries, Testis, Liver, Spleen, Adipose Tissue, Muscle, Pancreas, Brain, Lung, Heart, Kidneys, Eye, Neuronal/Glial cells | Expressed at low levels on neuronal and glial cells. nih.govnih.govmdpi.com |
| A3 | Lung, Liver | Brain, Testis, Spleen, Thyroid, Kidney, Bladder, Heart, Eosinophils, Mast Cells, various Cancer/Inflammatory cells | Overexpressed in cancer and inflammatory cells. drug-dev.commdpi.comeurofinsdiscovery.com |
Coupling to G-Proteins (Gi/o, Gs) and Downstream Signaling (e.g., Adenylyl Cyclase, cAMP)
This compound receptors are GPCRs that mediate their intracellular effects by coupling to heterotrimeric G proteins. nih.govfrontiersin.orgportlandpress.com The specific G protein subtype to which an this compound receptor couples determines its primary downstream signaling pathway, particularly its effect on adenylyl cyclase (AC) and cyclic AMP (cAMP) levels. nih.govfrontiersin.orgfrontiersin.orgjove.com
A1 and A3 receptors: These subtypes are primarily coupled to Gi/o proteins. nih.govfrontiersin.orgfrontiersin.org Activation of Gi/o leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in the production of cAMP. nih.govfrontiersin.orgfrontiersin.orgjove.comebi.ac.ukresearchgate.net This decrease in cAMP levels can lead to reduced activity of protein kinase A (PKA) and decreased phosphorylation of the cAMP response element-binding protein (CREB). nih.gov Gαi proteins, specifically Gαi1, Gαi2, and Gαi3, suppress adenylyl cyclase activity. researchgate.net
A2A and A2B receptors: These subtypes are coupled to Gs (or Gs/olf) proteins. nih.govfrontiersin.orgfrontiersin.org Activation of Gs stimulates adenylyl cyclase, leading to an increase in the intracellular production of cAMP. nih.govfrontiersin.orgfrontiersin.orgportlandpress.comjove.com Elevated cAMP levels can activate PKA and promote the phosphorylation of CREB. nih.gov Gs proteins bind to and activate adenylyl cyclase, increasing cAMP levels, while Gi proteins bind to and inactivate AC, lowering cAMP levels. jove.com
The final biological effect of this compound signaling depends on the specific this compound receptor subtype expressed by the target cell and the resulting changes in intracellular cAMP levels. frontiersin.org Low concentrations of this compound typically activate the high-affinity A1 and A2A receptors, while higher concentrations are required to activate the lower-affinity A2B and A3 receptors. nih.govfrontiersin.org
Here is a summary of this compound receptor coupling and signaling:
| Receptor Subtype | Coupled G-Protein | Effect on Adenylyl Cyclase | Effect on cAMP Levels | Downstream Effects (Examples) |
| A1 | Gi/o | Inhibition | Decrease | Decreased PKA activity, decreased CREB phosphorylation nih.gov |
| A2A | Gs | Stimulation | Increase | Increased PKA activity, increased CREB phosphorylation nih.gov |
| A2B | Gs | Stimulation | Increase | Increased PKA activity, increased CREB phosphorylation nih.gov |
| A3 | Gi/o | Inhibition | Decrease | Decreased PKA activity, decreased CREB phosphorylation nih.gov |
This compound Receptor Heteromerization
This compound receptors can form complexes with other receptors, including other this compound receptor subtypes and receptors from different families. This phenomenon, known as heteromerization, can lead to altered receptor function, signaling properties, and pharmacological profiles compared to the individual receptors. capes.gov.brconsensus.app
This compound Receptor Heteromers (e.g., A1/A2A)
One well-studied example of this compound receptor heteromerization is the formation of A1/A2A receptor heteromers. These heteromers have been demonstrated in transfected cells and biochemically identified in the striatum, particularly in striatal glutamatergic terminals. capes.gov.brimrpress.comresearchgate.netimrpress.com The A1-A2A receptor heteromer is suggested to act as a "concentration-dependent switch" where different concentrations of synaptic this compound can produce opposing effects on glutamate (B1630785) release. capes.gov.brimrpress.comresearchgate.netimrpress.com Stimulation of the A2A receptor within the A1-A2A heteromer can decrease the ability of this compound to bind to the A1 receptor. imrpress.comresearchgate.net
Heteromers with Other Receptor Subtypes (e.g., A2A/D2)
This compound receptors also form heteromers with receptors from other families, such as dopamine (B1211576) receptors. A notable example is the formation of A2A/D2 receptor heteromers. These complexes are found in the dendritic spines of GABAergic enkephalinergic neurons in the striatum. imrpress.com A2A-D2 heteromers are described as tetrameric complexes found in striatal neurons and astrocytes that integrate this compound and dopamine signals to modulate neuronal activity and glutamate release. consensus.app Stimulation of the A2A receptor in the A2A-D2 heteromer decreases the ability of dopamine to bind to the D2 receptor. imrpress.com Other reported heteromers involving this compound receptors include A1/D1 receptor heteromers, also found in the striatum, and A2A/CB1 receptor heteromers. consensus.appimrpress.com These heteromers enable reciprocal antagonistic interactions between the coupled receptors, allowing for precise control over neuronal excitability and neurotransmitter release. consensus.app
Adenosine in Organ System Physiology and Pathophysiology
Central Nervous System (CNS)
Adenosine's influence in the CNS is extensive, acting as a key homeostatic regulator and neuromodulator. nih.gov
This compound (B11128) functions as a principal neuromodulator in the brain, influencing neuronal excitability and synaptic plasticity. researchgate.netnih.gov Its effects on neurotransmission are primarily mediated by A₁ and A₂A receptors. researchgate.netnih.gov A₁ receptors are predominantly inhibitory, typically reducing neurotransmitter release, while A₂A receptors are often facilitatory, enhancing neurotransmission. researchgate.netnih.gov The balance between the activation of these two receptor subtypes is crucial for fine-tuning neuronal network activity. nih.gov this compound modulates various neurotransmitter systems, including dopaminergic, glutamatergic, noradrenergic, serotoninergic, and endocannabinoid systems. nih.govnih.gov Under physiological conditions, this compound exerts a tonic inhibitory influence on neuronal activity in several brain regions, such as the hippocampus, striatum, and olfactory cortex. researchgate.net
Dysregulation of this compound signaling is implicated in the pathophysiology of several neurodegenerative diseases, including Parkinson's disease (PD), Alzheimer's disease (AD), and Huntington's disease (HD). eurekaselect.comeurekaselect.comnih.govresearchgate.net this compound receptors, particularly A₂A receptors, are considered promising therapeutic targets for these conditions. nih.goveurekaselect.comresearchgate.net
Research suggests that A₂A receptor antagonists may be beneficial for controlling symptoms and potentially providing neuroprotection in PD. eurekaselect.com Studies also indicate the potential utility of A₂A receptor ligands in HD. eurekaselect.com In AD, aging mice expressing human amyloid precursor protein (hAPP) show increased levels of astrocytic A₂A receptors, and conditional removal of these receptors has been shown to enhance memory in these mice. researchgate.net This suggests that increased astrocytic A₂A receptor levels may contribute to memory loss in AD. researchgate.net this compound receptor activation is also involved in processes like myelination and apoptotic pathways linked to neurodegenerative diseases. researchgate.net
This compound receptors are fine regulators of neurotransmission and are considered potential therapeutic targets for various neuropsychiatric disorders where altered neurotransmission is hypothesized to play a role. nih.govnih.gov These disorders include schizophrenia, bipolar disorders, depression, anxiety, autism spectrum disorder (ASD), fragile X syndrome (FXS), and attention-deficit hyperactivity disorder (ADHD). nih.govnih.gov
Activating or blocking this compound receptors with specific pharmacological agents could potentially restore the balance of altered neurotransmitter systems in these conditions. nih.govnih.gov For instance, A₂A receptor agonists have been suggested for conditions like schizophrenia and ASD, while A₂A receptor antagonists have been proposed for ADHD, depression, and anxiety. researchgate.net Caffeine (B1668208), a widely consumed substance, exerts its stimulant effects primarily by blocking A₂A receptors. researchgate.net
This compound acts as an endogenous anticonvulsant and neuroprotectant in the brain. nih.gov Excessive neuronal activity during a seizure leads to a significant increase in extracellular this compound levels. frontiersin.org This seizure-induced surge of this compound typically helps to terminate the seizure. nih.gov However, in the context of chronic epilepsy, this compound plays a more complex role, being involved in both seizure control (ictogenesis) and the process by which a normal brain becomes epileptic (epileptogenesis). nih.gov
Chronic epilepsy is associated with a reduction in baseline this compound levels, which could contribute to epileptogenesis and associated comorbidities. frontiersin.org Dysfunction of this compound signaling, including dysregulation of this compound kinase (ADK), an enzyme that metabolizes this compound, is considered a pathological hallmark of the epileptic brain. researchgate.net Overexpression of astroglial ADK has been linked to spontaneous seizures in animal models and in human tissue from patients with temporal lobe epilepsy. researchgate.net this compound augmentation therapies are being explored as a potential approach for seizure prevention, particularly in cases resistant to conventional antiepileptic drugs. researchgate.net
This compound is widely accepted as an endogenous sleep-regulatory substance and a key mediator of sleep homeostasis. nih.govtandfonline.comresearchgate.net Extracellular this compound concentrations in brain regions like the cerebral cortex and basal forebrain increase gradually during prolonged wakefulness and decrease during sleep. researchgate.netfrontiersin.org This accumulation of this compound during wakefulness is thought to increase the propensity for sleep. tandfonline.comresearchgate.net
This compound regulates sleep-wake states primarily through its actions on A₁ and A₂A receptors. nih.govresearchgate.netfrontiersin.org Activation of both A₁ and A₂A receptors can promote sleep. nih.govresearchgate.net For example, this compound suppresses wake-promoting neurons in the basal forebrain via A₁ receptors and activates sleep-active neurons in the ventrolateral preoptic area via A₂A receptors. researchgate.net Caffeine promotes wakefulness by blocking this compound receptors, particularly A₂A receptors. researchgate.netfrontiersin.org
This compound also plays a role in neurogenesis (the formation of new neurons) and gliogenesis (the formation of glial cells) in the CNS, processes crucial for brain repair and regeneration. researchgate.netmdpi.com Research indicates that this compound can influence the generation and differentiation of neural stem cells. mdpi.com
This compound and Sleep-Wake Regulation
Cardiovascular System
This compound, an endogenous purine (B94841) nucleoside, is a critical regulatory molecule within the cardiovascular system, influencing a wide range of physiological and pathophysiological processes frontiersin.orgahajournals.org. Its effects are mediated primarily through four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃, which are expressed in various cardiac and vascular tissues nih.govnih.govwikipedia.orgfrontiersin.org. These receptors exhibit differential coupling to intracellular signaling pathways, such as those involving adenylyl cyclase and subsequent cAMP production, leading to diverse functional outcomes frontiersin.orgnih.gove-century.uspatsnap.com.
Regulation of Cardiovascular Function and Homeostasis
This compound plays a crucial role in maintaining cardiovascular homeostasis. It is released from cells in response to metabolic stress, including hypoxia and ischemia, acting as a "retaliatory metabolite" to match energy supply with demand nih.govnih.govoup.com. Through its receptors, this compound influences heart rate, myocardial contractility, and vascular tone frontiersin.orgnih.gov.
Activation of A₁ receptors in the sinoatrial (SA) and atrioventricular (AV) nodes leads to negative chronotropic (decreased heart rate) and negative dromotropic (decreased conduction velocity) effects, respectively nih.govwikipedia.orgnih.govcvpharmacology.com. This is primarily mediated by the opening of potassium channels, leading to hyperpolarization, and inhibition of L-type calcium channels wikipedia.orgcvpharmacology.com. A₁ receptor activation on cardiomyocytes also mediates inhibitory actions on contractility nih.govnih.gov.
In the vasculature, this compound is a potent vasodilator, particularly in coronary arteries nih.govnih.govoup.commdpi.com. This effect is predominantly mediated by A₂A receptors on vascular smooth muscle cells, leading to increased cAMP production, activation of Kᵥ and KATP channels, membrane hyperpolarization, and relaxation nih.govnih.govmdpi.com. A₂B receptors also contribute to vasodilation nih.gov. This vasodilation increases blood flow, facilitating oxygen delivery to tissues nih.govmdpi.com. This compound also influences endothelial cells, potentially causing nitric oxide release, which further contributes to vasodilation nih.gov.
The interplay between this compound and its receptors helps regulate coronary blood flow and myocardial oxygen consumption wikipedia.org.
This compound in Ischemic Heart Conditions and Myocardial Infarction
This compound levels increase significantly in the myocardium during ischemic conditions due to the imbalance between oxygen supply and demand nih.govnih.govmdpi.com. This increased this compound release serves a protective role by promoting coronary and collateral vessel vasodilation, thereby increasing oxygen supply nih.gov. This compound also reduces myocardial oxygen demand through its negative inotropic, chronotropic, and dromotropic effects nih.govnih.gov.
Furthermore, this compound contributes to cardioprotection during ischemia and reperfusion injury by inhibiting neutrophil activation and subsequent release of oxygen radicals, preventing endothelial cell damage, and inhibiting platelet aggregation nih.govahajournals.org. These actions help preserve microvascular function and perfusion nih.gov. Activation of A₁ and A₃ receptors is thought to be involved in ischemic preconditioning, a phenomenon where brief periods of ischemia protect the myocardium from subsequent prolonged ischemia mdpi.comjacc.org.
Research findings highlight the potential therapeutic implications of modulating this compound signaling in ischemic heart disease. Studies have investigated the role of this compound and its receptors in improving outcomes following myocardial infarction and during percutaneous coronary intervention (PCI) mdpi.comjacc.org.
This compound in Heart Failure (e.g., HFpEF)
This compound signaling is implicated in the pathophysiology of heart failure, including heart failure with preserved ejection fraction (HFpEF) frontiersin.orgnih.gov. HFpEF is a complex syndrome often associated with comorbidities that contribute to systemic inflammation and microvascular dysfunction nih.govjacc.org.
Studies suggest that this compound can counteract some of the pathophysiological features of HFpEF. Activation of A₂A receptors may help attenuate cardiac inflammation and remodeling nih.gov. A₁ and A₂A receptor activation are also involved in influencing myocardial structural abnormalities, energy metabolism, and calcium handling nih.gov.
Research indicates that impaired this compound availability, potentially due to increased activity of enzymes like this compound kinase (ADK), may contribute to impaired microvascular function in HFpEF ahajournals.orgnih.gov. Inhibition of ADK has been shown in preclinical studies to augment conducted vasodilation in coronary arterioles and improve left ventricular diastolic function in HFpEF models ahajournals.orgnih.gov.
This compound in Pulmonary Hypertension
This compound also impacts the pulmonary circulation and is involved in pulmonary hypertension (PH), a condition characterized by elevated pulmonary artery pressure and increased pulmonary vascular resistance jacc.orgjornaldepneumologia.com.brfrontiersin.org. This compound is a potent pulmonary vasodilator jacc.orgjornaldepneumologia.com.brfrontiersin.orgnih.gov.
Studies have shown that this compound administration can significantly reduce pulmonary vascular resistance and increase cardiac index in patients with pulmonary hypertension jacc.orgnih.gov. This vasodilatory effect is thought to be mediated, at least in part, by A₂A receptors in the pulmonary vasculature, leading to smooth muscle relaxation and inhibition of remodeling processes frontiersin.orgjscimedcentral.com.
Interestingly, patients with pulmonary arterial hypertension (PAH) may exhibit lower plasma this compound levels in their pulmonary circulation compared to healthy individuals, suggesting a potential deficiency in this compound signaling in this condition frontiersin.orgjscimedcentral.com. This could be due to reduced this compound release from dysfunctional endothelium or increased activity of enzymes like this compound deaminase frontiersin.org.
Note: Data presented in the table is derived from a study on the hemodynamic effects of this compound in cardiac operative patients with pulmonary hypertension nih.gov.
This compound and Blood Pressure Regulation
However, this compound can cause vasoconstriction in specific vascular beds, such as the renal and pulmonary circulations nih.gov. In the kidney, A₁ receptor activation can lead to vasoconstriction of afferent arterioles, influencing glomerular filtration rate and mediating the tubuloglomerular feedback response physiology.orgphysiology.org. A₁ receptors in the kidney also play a role in regulating renin release, with activation inhibiting renin release physiology.orgphysiology.org. Chronic blockade of A₁ receptors has been shown to activate the renin-angiotensin system, leading to increased plasma renin levels and elevated blood pressure in animal models physiology.orgphysiology.org.
This compound also influences blood pressure through effects on the nervous system, including the nucleus tractus solitarii, a key cardiovascular control center in the brainstem nih.gov. Depending on the receptor subtype activated, this compound can differentially modulate sympathetic outflow and vascular conductance .
Bone Health and Regeneration
Osteoblast Stimulation and Osteoclast Inhibition
This compound significantly influences bone homeostasis by modulating the activity of osteoblasts, the bone-forming cells, and osteoclasts, the bone-resorbing cells. Bone tissue-specific cells, including osteoblasts and osteoclasts, express all four types of this compound receptors (A1, A2A, A2B, and A3). nih.gov
Activation of the A2B receptor (ADORA2B) has been shown to promote the differentiation and increased function of osteoblasts. nih.govmdpi.com Conversely, activation of the A1 receptor (ADORA1) is considered critical for osteoclast differentiation, functioning through signaling pathways involving tumor necrosis factor receptor-associated factor 6 (TRAF6) and transforming growth factor-β-activated kinase 1 (TAK1). nih.gov Studies using ADORA1 knockout mice have demonstrated significantly higher bone density compared to wild-type mice, linked to a loss of ruffled borders in osteoclasts in the knockout mice. nih.gov
The A2A receptor (ADORA2A) activation appears to counter the stimulatory effects of ADORA1, inhibiting osteoclastogenesis and osteoclast function. nih.gov Similarly, ADORA2B activation not only promotes osteoblast differentiation but also reduces osteoclast numbers. nih.gov While less extensively studied than other receptors, activation of the A3 receptor (ADORA3) has been shown to prevent osteoclast bone resorption. nih.gov
In vitro studies using human bone marrow cells have corroborated these findings, indicating that inhibiting the A1 receptor and activating the A2A and A2B receptors inhibits osteoclast formation, while A2B and A2A receptors promote osteoblast formation. mdpi.com The ectonucleotidase CD73, which regulates extracellular this compound levels by converting AMP to this compound, is also crucial for bone metabolism. CD73 knockout mice exhibit impaired osteoblast differentiation and decreased bone formation, leading to osteopenia. mdpi.com This effect has been found to be mediated by the A2B receptor in vitro. mdpi.com
Unlike bisphosphonate-based drugs that primarily target osteoclast function, this compound is considered an osteoanabolic molecule that stimulates osteoblastogenesis while simultaneously inhibiting excessive osteoclastogenesis. nih.gov Treatment of osteoporotic mice with this compound has resulted in new bone formation and bone qualities comparable to healthy controls. nih.gov
Role in Bone Regeneration and Healing
This compound plays a key role in extracellular signaling processes that modulate the bone microenvironment to facilitate proper bone regeneration. mdpi.com Under normal physiological conditions, this compound is present at low concentrations with a short half-life. mdpi.com However, during periods of physiological stress such as bone loading, fracture, and repair, this compound concentrations increase. mdpi.com
This compound signaling influences multiple aspects of bone repair, suggesting its potential as a therapeutic agent for bone healing. nih.gov Alterations in ectonucleotidase function and compromised extracellular this compound production have been linked to bone metabolic diseases like osteoporosis and impaired bone regeneration following injury. nih.gov
Studies have shown that local implantation of a fibrin (B1330869) gel containing an ADORA2A agonist improved bone healing in rat fractures. nih.gov This local delivery resulted in an altered inflammatory response, characterized by increased regulatory T cells (Tregs) and decreased Th17 cells and IL-6. nih.gov Similarly, critical-sized cranial defects treated with a biomaterial loaded with this compound demonstrated increased bone regeneration. nih.gov
This compound-mediated osteogenic differentiation of mesenchymal progenitor cells is believed to play a key role in promoting bone tissue regeneration. nih.gov ADORA2B knockout mice have shown reduced mesenchymal stem cell (MSC) differentiation into osteoblasts and delayed or compromised fracture healing, highlighting the role of this compound signaling in this process. nih.gov ADORA2A knockout mice also exhibit significantly decreased bone volume and trabecular number. nih.gov Studies using CD73 knockout mice similarly show impaired osteoblast differentiation, osteopenia in young animals, and delayed bone regeneration in aged animals. nih.gov
Local delivery of this compound using injectable, in situ curing microgel delivery units has been shown to promote fracture healing in aged mice, which typically exhibit lower extracellular this compound levels in bone tissue compared to young mice. researchgate.net This approach created a pro-regenerative environment and improved bone tissue healing, evidenced by reduced callus size, higher bone volume, and increased tissue mineral density. acs.org
Influence on Angiogenesis in Bone Repair
Angiogenesis, the formation of new blood vessels, is a critical process in bone repair, as timely vascularization is necessary for normal bone healing. nih.gov Immune cells, such as macrophages, can influence angiogenesis and vascularization during bone tissue repair. nih.gov
This compound has been shown to promote angiogenesis via the increased production of vascular endothelial growth factor (VEGF). mdpi.com The activation of the A2A receptor (ADORA2A) is essential for angiogenesis and the secretion of exosomes by macrophages during bone healing. dovepress.com Inactivation of ADORA2A has been shown to lead to poor angiogenesis and bone nonunion. dovepress.com
Studies exploring the effects of ADORA2A in macrophage exosomes and vascular endothelial cells (VECs) during bone healing have demonstrated that activating ADORA2A accelerated VEC proliferation in the early stage of bone healing, while inactivating it suppressed VEC proliferation in vivo. dovepress.com Inactivation of ADORA2A also inhibited VEC migration, tube formation, and the macrophage regulation of VECs in vitro. dovepress.com The activated ADORA2A enhanced the regulation of macrophages on VECs and promoted VEC migration and vascular tube formation in the bone fracture microenvironment. mendeley.com It was found that exosomes secreted by macrophages were a key factor in the effects of activated ADORA2A on VECs. mendeley.com
Research using this compound-trapping bandages applied to bone fractures in mice demonstrated accelerated healing, including increased bone formation, higher bone volume, and better vascularization after three weeks. scienceboard.net These bandages promoted accelerated healing of osteoblastogenesis and angiogenesis. scienceboard.net
Metabolic Regulation
This compound in Glucose Metabolism and Insulin (B600854) Sensitivity
The role of this compound signaling in glucose homeostasis and insulin sensitivity is significantly attributed to its ability to inhibit lipolysis in fat and glycolysis in muscle. nih.gov All four this compound receptors are expressed in muscle and fat, with the A1 receptor (A1AR) having the highest expression. nih.gov this compound can activate A1AR at relatively low concentrations. nih.gov
This compound signaling through its receptors in adipose tissue has been proposed to increase insulin sensitivity. nih.gov Consequently, glucose tolerance has been improved in some studies using this compound-based pharmacological reagents. nih.gov
In skeletal muscle, in vitro studies have described an inhibitory effect of this compound on glucose utilization and glucose transport induced by insulin, an effect shown to be mediated by A1 receptors. nih.gov However, other in vitro studies in skeletal muscle suggest a stimulatory effect of insulin-induced glucose transport via A1 receptors. nih.gov
In adipocytes, A1 receptor activation can lead to improved insulin sensitivity, although prolonged exposure may result in receptor downregulation and insulin resistance. physiology.org
In the pancreatic islets, A1 receptors have been identified on both insulin-releasing β-cells and glucagon-releasing α-cells, while A2A receptors have also been identified on α-cells. physiology.org this compound and A1 receptor agonists have been shown to inhibit insulin release in the perfused rat pancreas and INS-1 cells. physiology.org Studies have also shown that this compound and its analogs can stimulate glucagon (B607659) release and potentiate arginine-induced glucagon secretion. physiology.org this compound A1 receptor knockout mice exhibit greater insulin and glucagon release following a glucose challenge compared with wild-type controls. physiology.org
In obese Zucker rats, treatment with an this compound receptor antagonist improved glucose uptake in skeletal muscle, ameliorating glucose tolerance. mdpi.com In a rat model of insulin resistance induced by a high-sucrose diet, there was increased expression of A1, A2A, and A2B this compound receptors. mdpi.com Treatment with A2A and A2B antagonists improved insulin response and restored insulin signaling in skeletal muscle in this model. mdpi.com In skeletal muscle, this compound appears to increase insulin sensitivity and glucose utilization via A1 receptor activation. mdpi.com
In the liver, this compound activation of the A1 receptor tends to suppress hepatic glucose output. mdpi.com However, under inflammatory or insulin-resistant states, A2B receptor signaling can promote gluconeogenesis under certain inflammatory conditions. mdpi.com
This compound in Lipid Accumulation
This compound is associated with lipolysis and glucose clearance. nih.gov this compound and its multiple receptors have been connected to lipid metabolism by augmenting insulin-mediated inhibition of lipolysis and the subsequent increase in free fatty acids and glycerol (B35011) levels. nih.gov Furthermore, this compound has been reported to control liver cholesterol synthesis, thereby affecting plasma levels of cholesterol and triglycerides and the amount of fat tissue. nih.gov
The A1 receptor is implicated in adipogenesis, the process of fat cell formation, and leptin production in white adipose tissue. frontiersin.org Activation of A1 receptors stimulates adipogenesis and lipid accumulation, potentially promoting weight gain. frontiersin.org A1 receptor knockout mice have increased fat mass and body weight and impaired glucose tolerance and insulin sensitivity. frontiersin.org Conversely, mice overexpressing the A1 receptor in adipose tissue are protected from obesity-induced insulin resistance. frontiersin.org
In bone-marrow-derived MSCs, activation of the A1 receptor promoted lipogenesis and lipid accumulation in mature adipocytes. nih.gov Transfection of the A1 receptor into a murine osteoblast precursor cell line promoted adipogenesis. nih.gov
In contrast to the A1 receptor, activation of the A2B receptor (A2bAR) inhibits adipogenesis and promotes osteogenesis. nih.gov A2bAR activation potently inhibits the differentiation of mouse stromal vascular cells into adipocytes, reducing lipid accumulation. nih.gov A2bAR activation significantly increases the expression of the transcription factor KLF4, which is involved in regulating proliferation and differentiation and plays a role in adipogenesis. nih.gov
The activity of A2B receptors is associated with adipogenesis or preadipocyte differentiation into adipocytes, with a consequent capacity to accumulate fat. elsevier.es
This compound in Metabolic Syndromes and Related Neuropathological Issues
Metabolic syndromes, such as obesity, are characterized by insulin resistance, chronic inflammation, impaired glucose metabolism, and dyslipidemia. nih.gov Patients with metabolic syndromes often experience not only metabolic problems but also neuropathological issues, including cognitive impairment. nih.gov Studies have reported blood-brain barrier disruption and insulin resistance in the brain of patients with obesity and diabetes. nih.gov
This compound, acting through its receptors in the central nervous system (CNS), regulates various cellular responses, including the neuroinflammatory response. nih.gov this compound receptors play distinct roles in various physiological and pathological processes in the brain, including endothelial cell homeostasis, insulin sensitivity, microglial activation, lipid metabolism, immune cell infiltration, and synaptic plasticity. nih.gov The this compound system may serve as a potential target for pharmacological intervention in diseases characterized by microglial activation. mdpi.com
In the brain, under pathological conditions, this compound-mediated inhibition of activated microglial proliferation is primarily through A1 receptor activation. mdpi.com Agonists of the A1 receptor can confer neuroprotection, partly by directly inhibiting microglial proliferation. mdpi.com Activation of the A3 receptor inhibits microglia reactivity, exerting anti-inflammatory and neuroprotective effects by regulating microglial phenotype polarization. mdpi.com
Dysfunction of this compound signaling is common in neurological disorders and might explain comorbid phenotypes such as epilepsy, Parkinson's disease, Alzheimer's disease, and others. nih.gov The inhibitory and facilitating actions of this compound on neurotransmission are mainly mediated by the A1 and A2A this compound receptors, respectively, the two most abundant this compound receptor subtypes in the brain. mdpi.com
Chronic consumption of caffeine, which acts as an this compound receptor antagonist, particularly at A2A receptors, or genetic elimination of A2A receptors has been shown to mitigate striatal neuropathological modifications in a model of Machado-Joseph disease, a neurodegenerative disorder. uc.pt This is consistent with the ability of A2A receptors to provide neuroprotection against various neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's disease. uc.pt
The level of this compound is increased in individuals with obesity, although the causes or consequences of this increase are not fully known. elsevier.es this compound, by activating its receptors, can differentially modulate the function of adipocytes and macrophages to potentially prevent reduced insulin sensitivity and generate an anti-inflammatory state in obese individuals. elsevier.es
Other Physiological Systems
Ocular System (e.g., Glaucoma Pathophysiology)
This compound and its receptors are recognized to have important roles in modulating intraocular pressure (IOP) and providing neuroprotection in the ocular system. nih.govresearchgate.net Glaucoma, a leading cause of blindness, is an optic neuropathy often associated with elevated IOP and the death of retinal ganglion cells (RGCs). nih.govresearchgate.netspandidos-publications.comfrontiersin.org The this compound system is considered a potential target for therapeutic approaches in glaucoma. nih.govresearchgate.netuq.edu.au
Studies indicate that this compound and its derivatives can either increase or decrease IOP, primarily through effects mediated by A₂A this compound receptors. nih.gov Activation of A₁ receptors can reduce outflow resistance, leading to lower IOP. nih.gov Conversely, A₃ receptor antagonists may also lower IOP by preventing this compound-induced activation of Cl⁻ channels in ciliary non-pigmented epithelial cells. nih.gov
Beyond IOP regulation, this compound receptors are implicated in neuroprotection of RGCs. A₁ and A₂A agonists have been shown to reduce vascular resistance and increase blood flow to the retina and optic nerve head. nih.govresearchgate.net A₁ agonists and A₂A antagonists may enhance the recovery of retinal function following ischemic events. nih.govresearchgate.net Furthermore, this compound acting at A₃ receptors can mitigate the rise in calcium levels and RGC death associated with P2X₇ receptor activation, a process implicated in glaucomatous neurodegeneration. nih.govresearchgate.netfrontiersin.orgnih.gov Research suggests that all four this compound receptor subtypes (A₁, A₂A, A₂B, and A₃) are expressed in various retinal layers and modulate key pathophysiological mechanisms contributing to RGC loss in glaucoma, including excitotoxicity, vascular dysregulation, loss of neurotrophic signaling, and inflammatory responses. tandfonline.com A₃ receptor agonists, in particular, have shown promise in protecting normal cells, including RGCs, from apoptosis and exhibiting anti-inflammatory effects in experimental models. spandidos-publications.comnih.gov
Research findings in healthy human subjects have demonstrated that intravenous this compound can induce a small but significant decrease in IOP and a significant increase in choroidal and optic nerve head blood flow, supporting the potential of the this compound system as a therapeutic target for glaucoma. arvojournals.org
Renal Function
This compound exerts unique and complex effects on kidney function, influencing hemodynamics, hormone release, and tubular reabsorption. physiology.orgphysiology.orgahajournals.org Extracellular this compound levels in the kidney can increase significantly during conditions like enhanced tubular NaCl reabsorption or hypoxia. physiology.orgphysiology.orgjvsmedicscorner.com this compound acts on its receptor subtypes in renal cell membranes to affect both vascular and tubular functions. physiology.orgphysiology.org
A key role of this compound in the kidney is the regulation of glomerular filtration rate (GFR). This compound typically lowers GFR by constricting afferent arterioles, particularly in superficial nephrons. physiology.orgphysiology.orgnih.govresearchgate.net This action is a crucial part of the tubuloglomerular feedback mechanism, which coordinates GFR with tubular transport. physiology.orgphysiology.orgnih.govresearchgate.net In contrast to its vasoconstrictive effects in the cortex, this compound can lead to vasodilation in the deep cortex and medulla. physiology.orgphysiology.orgnih.gov
This compound also influences the release of renin, a key hormone in blood pressure regulation, by tonically inhibiting its secretion. physiology.orgphysiology.orgresearchgate.net Furthermore, this compound has differential effects on NaCl transport along the nephron, stimulating it in the cortical proximal tubule while inhibiting it in medullary segments, including the medullary thick ascending limb. physiology.orgphysiology.orgnih.gov These varied effects highlight this compound's role in the intrarenal metabolic regulation of kidney function. physiology.org
In pathophysiological states, such as renal ischemia-reperfusion injury or radiocontrast media-induced acute renal failure, this compound accumulates and can contribute to depressed GFR. physiology.orgnih.govresearchgate.net Increased expression of A₁ receptors in glomeruli during experimental models of acute renal failure may also contribute to reduced GFR. nih.gov Conversely, A₁ receptor antagonists have been investigated for their potential to increase diuresis and natriuresis and preserve GFR in conditions like congestive heart failure. researchgate.net These antagonists may function by directly inhibiting tubular sodium absorption and inhibiting tubuloglomerular feedback. researchgate.net
Respiratory System (e.g., Bronchospasm)
This compound has been implicated in the pathogenesis of inflammatory airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). ersnet.orgphysiology.orgnih.gov Elevated levels of this compound have been detected in the airway lining fluid of patients with these conditions compared to healthy individuals. ersnet.orgphysiology.orgnih.gov Inhaled this compound or its precursor, this compound 5'-monophosphate (AMP), can elicit bronchoconstriction in subjects with asthma and COPD, but not in normal individuals. ersnet.orgphysiology.orgersnet.org This suggests an intrinsic difference in how this compound interacts with the airways in these patient populations. ersnet.org
The mechanisms underlying this compound-induced bronchoconstriction appear to involve the activation of mast cells and subsequent release of inflammatory mediators, including histamine. ersnet.orgphysiology.orgnih.goversnet.org Stimulation of A₂B receptors on human lung mast cells is considered a primary trigger for this compound-induced bronchospasm. ersnet.orgdroracle.ai this compound may also contribute to airway inflammation and remodeling in chronic lung disease. nih.gov While the exact mechanisms are still being clarified, research suggests that this compound-induced bronchoconstriction may occur indirectly through mast cells and/or neural mechanisms. physiology.org Studies in mice suggest that A₁ receptor activation may also play a role, potentially through the activation of sensory neurons. physiology.orgjci.org
It is important to note that while inhaled this compound can cause bronchoconstriction in susceptible individuals, studies with intravenous this compound in asthmatic subjects without active bronchospasm have shown no significant bronchospasm, although they experienced increased dyspnea, possibly due to stimulation of vagal C fibers. aliem.comuky.edu Nevertheless, this compound is generally contraindicated in patients with known or suspected bronchoconstrictive or bronchospastic lung disease due to the risk of precipitating severe bronchospasm. droracle.aialiem.comnih.gov
Gastrointestinal System
This compound plays a significant role in modulating various functions within the gastrointestinal (GI) tract, influencing motility, secretion, and immune responses. physiology.orgfrontiersin.orgnih.goveurekaselect.comnih.gov this compound interacts with all four receptor subtypes (A₁, A₂A, A₂B, and A₃), which are expressed throughout the GI tract. physiology.orgfrontiersin.orgnih.gov
In the enteric nervous system (ENS), this compound acts as a key modulator of sensory transmission. physiology.org Endogenous this compound provides significant inhibitory modulation of intrinsic primary afferent neurons (IPANs)/AH neurons, which are crucial for gut reflexes. physiology.org This inhibition, mediated by A₁ and possibly A₃ receptors on neuronal somas, is associated with reduced cell excitability. physiology.org Adenosinergic inhibition of synaptic transmission can occur at both pre- and postsynaptic membranes via A₁/A₃ receptors. physiology.org This modulation of sensory transmission by this compound may have therapeutic potential in conditions like gut inflammation, ischemia, and constipation. physiology.org For instance, this compound A₁ receptor antagonists may hold therapeutic potential for constipation by counteracting the ongoing inhibition of intestinal contraction and propulsion exerted by endogenous this compound. physiology.org
This compound also influences epithelial function in the GI tract, including barrier function and mucosal hydration. nih.gov this compound has been implicated in influencing epithelial electrogenic chloride secretion, a process vital for mucosal hydration. nih.gov During inflammation, this compound generated from extracellular ATP can activate epithelial A₂B receptors, leading to increased chloride secretion and water movement. nih.gov
Furthermore, this compound plays a critical role in the context of gastrointestinal inflammation, such as inflammatory bowel diseases (IBD). frontiersin.orgnih.goveurekaselect.comnih.govfrontiersin.org this compound and its receptors undergo significant reorganization in inflammatory conditions and participate in shaping immune responses. frontiersin.orgeurekaselect.com While this compound can have both pro- and anti-inflammatory effects depending on the receptor subtype and cellular context, high extracellular this compound levels are generally associated with suppressing and resolving chronic inflammation in IBD models. nih.gov Activation of A₂A receptors, particularly on neutrophils and T-lymphocytes, appears to attenuate intestinal inflammation. nih.govnih.gov However, the role of A₂B receptors in colitis models has shown conflicting results, with some evidence suggesting that A₂B receptor depletion ameliorates experimental colitis. nih.govfrontiersin.org this compound can also down-regulate neutrophil functions and inhibit pro-inflammatory signaling pathways. nih.gov The this compound system, including enzymes involved in its metabolism, is being explored as a potential therapeutic target in intestinal inflammation. physiology.orgfrontiersin.orgeurekaselect.comnih.gov
The impact of this compound on gastric acid secretion is less definitively established compared to its effects on intestinal function. nih.gov While this compound receptors are present in the gastric mucosa, the evidence regarding this compound's direct and indirect modulation of parietal cell function and acid secretion is still developing. nih.govphysiology.org
Adenosine in Cellular Energetics and Stress Response
Adenosine (B11128) as a Metabolic Sensor
This compound acts as a metabolic sensor, providing cells with information about their metabolic activity and energy status plos.org. Under conditions of increased cellular activity or stress, such as exercise, inflammation, or organ failure, ATP is consumed at a higher rate. This increased consumption leads to the breakdown of ATP, ultimately increasing the production and release of this compound plos.orgpatsnap.complos.org. Extracellular this compound levels, typically in the nanomolar range under normal physiological conditions, can rise significantly, reaching micromolar concentrations during severe stress nih.govfrontiersin.org. This elevation in this compound serves as a signal of metabolic stress or energy deprivation plos.orgelifesciences.org.
This compound kinase (ADK), a key enzyme in this compound metabolism, acts as a sensitive metabolic sensor of the cellular ATP/ADP and AMP ratio, directly influencing intracellular this compound levels mdpi.com. Increased levels of this compound monophosphate (AMP), which occur during metabolic stress when cells convert two molecules of this compound diphosphate (B83284) (ADP) to one ATP and one AMP via adenylate kinase, can be converted to this compound by 5'-nucleotidase elifesciences.org. This this compound can then be released from the cell via equilibrative nucleoside transporters (ENTs), signaling the metabolic stress to surrounding cells and tissues through this compound receptors elifesciences.org.
Regulation of Cellular ATP Production and Consumption
This compound plays a significant role in regulating cellular ATP production and consumption, primarily through its interaction with this compound receptors (ARs) plos.org. These G protein-coupled receptors (GPCRs), including A1, A2A, A2B, and A3 subtypes, are found on the surface of various cell types and mediate diverse physiological responses plos.orgnih.govpatsnap.com.
Under metabolic stress, the increase in extracellular this compound and its binding to ARs can trigger signaling pathways that help restore energy homeostasis. For instance, activation of certain AR subtypes can lead to a suppression of energy-consuming processes and a promotion of energy-producing pathways plos.org. This adaptive response helps to balance energy supply and demand within the cell and tissue plos.orgbiologists.com. AMP-activated protein kinase (AMPK), activated by increased AMP levels during metabolic stress, also plays a role in suppressing energy-consuming processes and activating energy production elifesciences.org.
Role in Anoxia and Ischemia Tolerance
This compound is critically involved in the cellular and tissue response to anoxia (complete lack of oxygen) and ischemia (restricted blood flow), conditions that severely compromise ATP production nih.govscienceopen.com. Under these stressful conditions, the breakdown of ATP leads to a rapid increase in intracellular this compound, which is then released into the extracellular space researchgate.netphysiology.org.
Extracellular this compound, acting through its receptors, mediates protective effects during anoxia and ischemia. For example, activation of this compound A1 receptors (A1Rs) has been shown to reduce neuronal damage in hypoxia/ischemia models scienceopen.com. This protection can involve the activation of pro-survival signaling pathways, such as the PI3-K/AKT and MAPK pathways, while suppressing pro-death pathways scienceopen.com. In anoxia-tolerant organisms like the turtle, this compound plays a key role in the brain's ability to withstand prolonged periods of oxygen deprivation by helping to match ATP production and utilization and reduce excitatory neurotransmission biologists.comphysiology.org. Studies in turtle brains have shown that this compound accumulates during anoxia and contributes to a protective decrease in excitatory activity biologists.com. The maintenance of A1 receptor function appears to be crucial for prolonged anoxic survival in these organisms, in contrast to mammals where A1 receptor density can decrease during hypoxia/ischemia physiology.org.
This compound and Mitochondrial Function
Mitochondria are the primary sites of ATP production through oxidative phosphorylation genome.govresearchgate.net. This compound influences mitochondrial function and biogenesis, particularly under conditions of stress. Research indicates that this compound can improve mitochondrial function and biogenesis mdpi.comfriedreichsataxianews.com. For example, studies in fibroblasts from patients with Friedreich's ataxia, a genetic disorder characterized by mitochondrial dysfunction, showed that this compound treatment improved mitochondrial function and biogenesis markers mdpi.comfriedreichsataxianews.com. This compound was found to restore ATP levels and improve the generation of new mitochondria in these cells friedreichsataxianews.com.
This compound's effects on mitochondrial function can be mediated through various signaling pathways, including the AMPK/SIRT-1/PGC-1α axis, which is known to regulate mitochondrial biogenesis frontiersin.org.
This compound in Cell Death Pathways
The role of this compound in cell death pathways is complex and can be context-dependent, influencing both cell survival and apoptosis. Elevated intracellular levels of this compound have been suggested as a mediator of cell death frontiersin.org. In some cases, this compound can induce apoptosis, or programmed cell death dovepress.com. Studies have shown that this compound can trigger apoptosis through mechanisms involving mitochondrial membrane dysfunction, increased intracellular reactive oxygen species (ROS) levels, and the activation of caspases dovepress.com. The balance between pro-survival and pro-death pathways, modulated by this compound signaling, can determine cell fate during stress scienceopen.com.
Extracellular ATP, which can be converted to this compound, has also been shown to induce cell death through activation of purinergic receptors like P2X7R, leading to caspase activation and apoptosis nih.gov.
This compound and Aging Research
Research suggests a potential link between this compound and the aging process, particularly concerning cellular energy maintenance and stress response. A theory of aging, the "Energy Maintenance Theory of Aging," proposes that the survival of older animals is linked to the maintenance of adequate energy levels, specifically ATP uga.edu. While the precise role of this compound in aging is still being investigated, its central role in energy metabolism and stress response makes it a subject of interest in this field frontiersin.org.
Research Methodologies and Models in Adenosine Studies
In Vitro Experimental Models (e.g., Cell Cultures, Organotypic Slices)
In vitro models, such as cell cultures and organotypic slices, are fundamental tools in adenosine (B11128) research, allowing for controlled environments to study cellular and molecular mechanisms. Cell cultures, including primary cells and immortalized cell lines, are used to investigate this compound receptor expression, signaling pathways, and functional responses in specific cell types. For instance, studies using hepatocyte cell cultures have examined the effects of this compound kinase inhibitors like 5-iodotubercidin (B1582133) on glycogen (B147801) synthesis . Organotypic slices, derived from tissues like the hippocampus or cerebellum, maintain a degree of the native tissue architecture and cellular interactions, enabling the study of this compound's neuromodulatory effects and developmental roles in a more complex context than dissociated cell cultures mdpi.comrutgers.edu. Research using hippocampal slices from mouse models has investigated the interaction between this compound A₂A receptors and mGlu5 receptors in synaptic plasticity mdpi.com.
In Vivo Animal Models (e.g., Receptor Knockout Mice, Transgenic Models)
In vivo animal models, particularly genetically modified mice, are crucial for understanding the physiological roles of this compound receptors and the effects of modulating this compound signaling in a whole-organism context. Receptor knockout mice, where a specific this compound receptor gene has been deleted, are widely used to determine the physiological role of that receptor subtype nih.govresearchgate.net. Studies using A₁ and A₃ receptor knockout mice have shown similar trends of effects on the cardiovascular and nervous systems, while A₂A receptor knockout mice exhibit opposite effects nih.gov. Genetic ablation of the A₂A receptor in mice, for example, has been shown to prevent nicotine-induced upregulation of alpha7 nicotinic acetylcholine (B1216132) receptors and is involved in regulating motor functions potentially related to parkinsonism nih.gov. A₂B this compound receptor knockout mice have been used to study chronic pulmonary inflammation, showing a lack of allergen-induced IL-4 release in the airways atsjournals.org. Transgenic models, such as mice overexpressing this compound kinase, have been utilized to investigate the consequences of altered this compound metabolism, suggesting that this compound hypofunction may contribute to cognitive and locomotor impairments mdpi.com.
Pharmacological Approaches
Pharmacological tools that selectively target this compound receptors or enzymes involved in this compound metabolism are indispensable for dissecting this compound signaling pathways and evaluating potential therapeutic strategies.
Selective this compound Receptor Agonists
Selective this compound receptor agonists are compounds designed to activate specific this compound receptor subtypes, mimicking the effects of endogenous this compound at those receptors. These agonists are valuable for studying the downstream signaling events and functional outcomes mediated by individual receptor subtypes. For example, selective agonists for A₁ and A₃ receptors have been used to investigate cardioprotective effects during myocardial ischemia sigmaaldrich.comnih.gov. Selective A₁ receptor agonists have also been explored for neuroprotection in stroke models and for pain relief mdpi.commdpi.com. A₂A receptor agonists are being investigated for cardiovascular therapies, suppressing inflammation and reperfusion injury sigmaaldrich.commdpi.com. Cl-IB-MECA is a selective A₃ receptor agonist that has been used in research studies mdpi.com.
Selective this compound Receptor Antagonists (e.g., Xanthines like Caffeine)
Selective this compound receptor antagonists block the activity of specific this compound receptor subtypes, preventing this compound or agonists from binding and exerting their effects. Xanthines, such as caffeine (B1668208) and theophylline, are classical, non-selective this compound receptor antagonists with micromolar affinity sigmaaldrich.comnih.govnih.govresearchgate.net. Caffeine is a widely consumed psychoactive substance that acts, in part, as an antagonist of this compound receptors, particularly the A₂A receptor researchgate.netnih.gov. More selective antagonists have been developed, including 8-aryl and 8-cycloalkyl xanthine (B1682287) derivatives for A₁ receptors, such as CPX sigmaaldrich.com. Non-xanthine antagonists like SCH-58261 and ZM241,385 are highly potent and selective A₂A receptor antagonists sigmaaldrich.comnih.gov. Selective A₃ receptor antagonists, such as MRS 1523 and LJ-1888, have also been developed and studied sigmaaldrich.commdpi.com.
CD73 Inhibitors
CD73 (ecto-5'-nucleotidase) is a key enzyme in the extracellular production of this compound, converting AMP to this compound. Consequently, inhibitors targeting CD73 are valuable tools for studying the impact of extracellular this compound on various biological processes, particularly in the context of immune regulation and cancer. CD73 inhibitors aim to block the hydrolysis of ATP (via CD39) and subsequently AMP into this compound, thereby reducing immunosuppressive this compound levels in the tumor microenvironment and potentially restoring anti-tumor immunity. plos.orgnih.govbmj.commdpi.com
Studies evaluating CD73 inhibitors often involve in vitro assays with soluble and membrane-bound CD73 enzymes to assess inhibitory potency. dovepress.com Molecular modeling can be used to analyze the binding modes of these inhibitors. dovepress.com In preclinical research, CD73 inhibitors are evaluated in syngeneic mouse tumor models to determine their anti-tumor activity, both as monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies. nih.govdovepress.com Research findings indicate that inhibiting CD73 can suppress this compound generation in the tumor microenvironment and enhance the efficacy of checkpoint blockade therapies. dovepress.com For instance, a novel CD73 inhibitor, SHR170008, was shown to suppress this compound in breast cancer models and improve the efficacy of anti-PD-1 mAb. dovepress.com Another study highlighted that blocking the this compound pathway with a combination of a CD39 inhibitor, an anti-CD73 antibody, and an A2AR antagonist activated immune cells and reduced tumor load in a murine model of multiple myeloma. bmj.com
Preclinical studies using genetic inactivation or neutralization of CD73 have also demonstrated the role of CD73-produced this compound in cancer progression and metastasis. plos.orgnih.gov
Genetic Modulation Techniques (e.g., Gene Deletion, Overexpression)
Genetic modulation techniques, such as gene deletion (knockout) and overexpression, are powerful methods for investigating the specific roles of this compound receptors and enzymes involved in this compound metabolism. These techniques allow researchers to study the consequences of altered gene expression on this compound signaling and related physiological outcomes.
Studies using gene deletion have explored the effects of eliminating specific this compound receptor subtypes or enzymes like CD73. For example, CD73 deficiency in mice has been correlated with resistance to carcinoma development and improved antitumor immunity. plos.org Gene deletion of the this compound A2A receptor (A2AR) in CAR T cells has been shown to enhance their in vivo efficacy, leading to improved survival in mouse models, suggesting that A2AR limits CAR T cell function in a gene dose-dependent manner. nih.gov
Conversely, transgenic overexpression involves introducing extra copies of a gene or a modified gene to increase protein expression levels. This approach has been used to study the impact of elevated this compound receptor expression, particularly in the cardiovascular system. For instance, cardiac-specific overexpression of the A1-adenosine receptor (A1-AR) in mice has been linked to adverse changes in cardiac morphology and function, including cardiac dilatation and diminished ventricular function, depending on the level and timing of expression. ahajournals.orgnih.gov Regulated overexpression models, where gene expression can be controlled (e.g., using tetracycline-regulated promoters), allow for the study of temporal relationships between receptor expression and phenotypic changes. ahajournals.org Studies have also investigated the effects of overexpressing the A3-adenosine receptor (A3-AR) in mice, observing phenotypes ranging from bradycardia and arrhythmogenesis at high expression levels to effects primarily on the cardiac response to ischemia at lower levels. nih.govahajournals.org These genetic approaches provide insights into the potentially deleterious consequences of selective versus nonselective activation of this compound signaling pathways. ahajournals.org
Imaging Techniques (e.g., Myocardial Perfusion Stress Imaging)
Imaging techniques play a vital role in visualizing and assessing the physiological effects of this compound, particularly in the cardiovascular system. Myocardial perfusion stress imaging is a prime example where this compound is utilized as a pharmacological stress agent to evaluate blood flow to the heart muscle.
This compound myocardial perfusion imaging is a valuable tool for diagnosing coronary artery disease (CAD) and assessing risk in patients unable to exercise. nih.gov As a pharmacological stressor, this compound acts primarily on A2A receptors in the coronary arteries, causing vasodilation and increasing blood flow. nih.gov This allows for the identification of perfusion defects, which indicate areas of reduced blood flow potentially caused by coronary artery stenosis.
Different imaging modalities can be used for this compound stress myocardial perfusion imaging, including Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), as well as Computed Tomography Perfusion (CTP). nih.govnih.govrsna.orgahajournals.org Studies have shown that this compound stress CTP is feasible and demonstrates good diagnostic accuracy for detecting obstructive CAD, with results comparable to SPECT-myocardial perfusion imaging for identifying perfusion abnormalities. nih.govrsna.org CTP allows for the combined assessment of coronary anatomy and myocardial perfusion in a single examination. rsna.org
Research has also focused on optimizing this compound infusion protocols for stress imaging to achieve maximal myocardial perfusion and coronary flow reserve (CFR). ahajournals.org Studies using rubidium-82 (B1236357) PET have compared different this compound infusion durations, finding that a 6-minute infusion protocol can result in significantly higher CFR and stress perfusion compared to shorter protocols, providing potentially more accurate information for assessing the physiological severity of CAD. ahajournals.org
Therapeutic Potential and Future Directions in Adenosine Research
Adenosine (B11128) Receptor-Based Therapeutic Strategies
Targeting this compound receptors with specific agonists (activators) or antagonists (blockers) represents a primary approach in developing this compound-based therapies. e-century.usnih.govmdpi.com The distinct distribution and functional roles of each receptor subtype allow for targeted interventions in specific disease states. e-century.usnih.govnih.gov
Targeted Therapies for Specific Diseases
Research into this compound receptor modulation has identified potential therapeutic avenues across numerous conditions:
Neurological Disorders: A₂A receptor antagonists, particularly, have shown promise for Parkinson's disease, offering potential benefits beyond motor symptom management, including neuroprotection and improvement of non-motor symptoms. e-century.usnih.gov The A₁ receptor is also being investigated for its neuroprotective role, especially in conditions like brain ischemia, where it can inhibit excessive glutamate (B1630785) release. mdpi.com
Inflammatory and Autoimmune Diseases: this compound signaling plays a complex, context-dependent role in inflammation. nih.govmdpi.com A₂A and A₃ receptor modulation is being explored for inflammatory disorders, with agonists showing potential in restoring immune balance and enhancing tissue repair in experimental models. frontiersin.org A₃ receptor agonists are also considered promising targets for autoimmune diseases and cancer. e-century.us
Cardiovascular Diseases: this compound is clinically used for treating supraventricular tachycardia and for coronary artery imaging due to its vasodilatory effects mediated by A₂A receptors. nih.govnih.govresearchgate.net Research continues into the role of this compound receptors in cardioprotection, particularly in ischemic heart disease and heart failure, with studies exploring both agonists and antagonists of different subtypes. nih.govresearchgate.netphysiology.orgfrontiersin.org
Cancer: The this compound pathway in the tumor microenvironment, often mediated by A₂A and A₂B receptors, can suppress anti-tumor immunity. e-century.usnih.govfrontiersin.org Targeting these receptors with antagonists is being investigated to enhance anti-tumor immune responses and improve the efficacy of existing immunotherapies. e-century.usnih.govfrontiersin.org A₃ receptor agonists are also being explored for their potential in inhibiting tumor growth. e-century.usnih.gov
Pain: this compound and its receptors, particularly A₁, A₂A, A₂B, and A₃, are implicated in the modulation of pain, including neuropathic and inflammatory pain. mdpi.comnih.gov Ligands targeting these receptors are being investigated for their analgesic potential. mdpi.comnih.gov
Other Diseases: this compound receptor modulation is also being explored for conditions like glaucoma (A₃ antagonists), asthma (A₂B and A₃), diabetes (A₁ and A₂B), wound healing (A₂B and A₃), and renal diseases. e-century.usnih.govuq.edu.aunih.govnih.gov
Challenges of Selectivity and Side Effects
Despite the significant therapeutic potential, a major challenge in developing this compound receptor-based therapies is achieving receptor subtype selectivity and minimizing side effects. e-century.usnih.govnih.govuq.edu.au this compound receptors are widely distributed throughout the body, and targeting one subtype can inadvertently affect others or trigger responses in non-target tissues, leading to undesirable outcomes. nih.govnih.govuq.edu.au For example, while A₁ receptor agonists show neuroprotective and cardioprotective effects, their widespread distribution can lead to side effects like bradycardia and hypotension, limiting their clinical use. mdpi.com Similarly, A₂A receptor antagonists explored for Parkinson's disease could potentially inhibit coronary vasodilation mediated by vascular A₂A receptors. physiology.org The complex interplay between this compound receptor subtypes, including antagonistic effects upon stimulation, further complicates therapeutic targeting. nih.gov Future research aims to develop more selective ligands and explore strategies like allosteric modulation or combination therapies to enhance therapeutic benefits while reducing adverse effects. nih.govuq.edu.aunih.gov
This compound-Modulating Enzyme Targets
Modulating the enzymes responsible for this compound metabolism offers an alternative strategy to influence this compound levels and signaling, potentially providing a greater degree of tissue specificity compared to direct receptor targeting. uq.edu.auahajournals.org
This compound Kinase Modulation
This compound kinase (ADK) is a key enzyme that phosphorylates this compound to this compound monophosphate (AMP), thus regulating intracellular and, indirectly, extracellular this compound concentrations. ahajournals.orgpatsnap.comnih.gov Inhibiting ADK is expected to increase this compound levels by preventing its breakdown, thereby enhancing this compound receptor-mediated effects. ahajournals.orgpatsnap.com
Research into ADK inhibitors has explored their potential in various conditions:
Neurological Disorders: ADK is a crucial regulator of this compound clearance in the brain, and its overactivity has been linked to conditions like epilepsy. uq.edu.auahajournals.org Inhibiting ADK in specific brain areas is being investigated to potentially reduce seizure frequency. uq.edu.au ADK inhibitors are also being explored for stroke and other neurological disorders. patsnap.comnih.gov
Inflammation and Pain: ADK inhibitors have shown anti-inflammatory and antinociceptive properties in preclinical studies. patsnap.comfrontiersin.org
Cancer: ADK is also being investigated as a potential target in cancer therapy, with research exploring its role in regulating this compound levels and DNA methylation in tumor cells. nih.govfrontiersin.org
Challenges in developing ADK inhibitors include potential adverse events related to widespread this compound elevation, particularly affecting cardiovascular and hepatic function. nih.gov Research is ongoing to develop inhibitors with improved specificity, potentially targeting distinct isoforms of ADK (cytosolic ADK-S and nuclear ADK-L) or utilizing localized delivery approaches. nih.govnih.govfrontiersin.org
This compound Deaminase Modulation
This compound deaminase (ADA) is an enzyme that irreversibly converts this compound to inosine (B1671953), playing a crucial role in terminating this compound signaling, particularly in the cardiovascular and immune systems. patsnap.commdpi.comnih.gov ADA is active both intracellularly and on the cell surface (ecto-ADA). mdpi.comnih.gov
Modulating ADA activity, primarily through inhibition, can lead to increased this compound levels and enhanced this compound receptor-mediated effects. patsnap.commdpi.com This approach is being investigated for several therapeutic applications:
Immunodeficiency: Genetic deficiency of ADA causes a severe combined immunodeficiency (SCID). mdpi.compatsnap.com ADA replacement therapies, including enzyme replacement therapy and gene therapy, are established treatments for ADA-SCID, restoring immune function. patsnap.comashpublications.org
Cancer: ADA inhibitors are being explored for their potential in oncology, particularly in hematological malignancies. patsnap.com
Autoimmune Diseases: By increasing this compound levels and dampening immune activity, ADA inhibitors show potential therapeutic value in autoimmune conditions. patsnap.com
Cardiovascular Diseases: Altered ADA activity has been observed in various cardiovascular pathologies. mdpi.comnih.gov Modulating ADA activity is considered a potential therapeutic target in these conditions. mdpi.comnih.gov
Research continues to explore the full therapeutic potential of ADA inhibitors across various diseases, including neurological disorders, while also aiming to develop selective inhibitors to minimize adverse effects. patsnap.compatsnap.com
Ectonucleotidase Modulation (CD39, CD73)
Ectonucleotidases, particularly CD39 (ectonucleoside triphosphate diphosphohydrolase 1) and CD73 (ecto-5'-nucleotidase), are critical enzymes in the extracellular production of this compound. nih.govfrontiersin.orgtandfonline.com CD39 hydrolyzes extracellular ATP and ADP to AMP, and CD73 further converts AMP to this compound. nih.govfrontiersin.orgtandfonline.com This pathway is a major source of this compound in the extracellular space, including the tumor microenvironment. nih.govtandfonline.complos.org
Modulating the activity of CD39 and CD73, primarily through inhibition, is a significant area of research, particularly in cancer immunotherapy. nih.govtandfonline.complos.org
Cancer Immunotherapy: In the tumor microenvironment, high levels of this compound generated by CD39 and CD73 can suppress anti-tumor immune responses. nih.govtandfonline.comfrontiersin.org Inhibiting CD39 and CD73 aims to reduce immunosuppressive this compound, stabilize pro-inflammatory ATP, and restore anti-tumor immunity. nih.govtandfonline.comfrontiersin.org Antibodies targeting CD39 and CD73 are currently being investigated in clinical trials for various cancers. tandfonline.complos.orgfrontiersin.org
Inflammation: The CD73/adenosine pathway also plays a role in regulating inflammation. frontiersin.orgfrontiersin.org While enhancing CD39/CD73 activity might be beneficial in the early phases of inflammation to control it, antagonizing the system could help prevent fibrosis in chronic phases. frontiersin.org
Targeting CD39 and CD73 represents a promising strategy to modulate the immune microenvironment in various diseases, with significant focus on enhancing the efficacy of cancer immunotherapies. frontiersin.orgnih.govtandfonline.complos.orgfrontiersin.org
Here is a table summarizing the therapeutic potential and enzyme targets discussed:
| Therapeutic Strategy | Enzyme Target(s) | Key Diseases/Conditions Under Investigation |
| This compound Receptor Modulation | This compound Receptors (A₁, A₂A, A₂B, A₃) | Neurological Disorders (Parkinson's, Ischemia), Inflammatory/Autoimmune Diseases, Cardiovascular Diseases, Cancer, Pain, Glaucoma, Asthma, Diabetes, Wound Healing, Renal Diseases e-century.usnih.govnih.govuq.edu.aunih.govmdpi.commdpi.comfrontiersin.orgresearchgate.netphysiology.orgfrontiersin.orgfrontiersin.orgnih.govnih.gov |
| This compound-Modulating Enzyme Targets | This compound Kinase (ADK) | Epilepsy, Other Neurological Disorders, Inflammation, Pain, Cancer uq.edu.auahajournals.orgpatsnap.comnih.govnih.govfrontiersin.org |
| This compound Deaminase (ADA) | ADA-SCID, Cancer, Autoimmune Diseases, Cardiovascular Diseases, Neurological Disorders patsnap.commdpi.comnih.govpatsnap.comashpublications.org | |
| Ectonucleotidases (CD39, CD73) | Cancer (Immunotherapy), Inflammation frontiersin.orgnih.govfrontiersin.orgtandfonline.complos.orgfrontiersin.org |
Future directions in this compound research involve developing more selective compounds, exploring combination therapies, and gaining a deeper understanding of the context-dependent roles of this compound signaling in different diseases to optimize therapeutic outcomes. nih.govuq.edu.aufrontiersin.orgfrontiersin.org
Drug Delivery Strategies (e.g., Controlled Release Technologies, Biomaterials)
Delivering this compound or this compound-targeting drugs effectively presents challenges due to its rapid metabolism and widespread effects. Controlled release technologies and biomaterials are being explored to overcome these limitations and enable targeted and sustained delivery.
Drug delivery systems (DDSs) aim to improve the pharmacological and therapeutic properties of drug products by maintaining a steady drug level within a therapeutic range and reducing undesirable side effects. nih.gov For this compound delivery, various biomaterials, including polymer/lipid-based and ceramic-based materials, have been proposed. nih.gov Techniques such as layer-by-layer assembly, pump-based approaches, and cell-based strategies are also being investigated for tunable this compound delivery. nih.gov
Synthetic nanocarriers based on poly(lactic acid) (PLA) and poly(lactic-co-glycolic acid) (PLGA) show promise for this compound delivery, although they can be susceptible to phagocytosis, which may reduce their half-life. nih.gov Functionalizing these nanocarriers can help target specific tissues. nih.gov Modifying the size of these carriers can also tune their release profile. nih.gov A challenge with these carriers is the potential for burst release, which can hinder the maintenance of sustainable drug levels over extended periods. nih.gov
Hydrogels represent another promising class of biomaterials for drug delivery, offering potential for site-specific delivery and protecting therapeutic molecules from degradation. mdpi.com Injectable hydrogels designed for controlled release are being explored for localized drug delivery and regenerative medicine applications. mdpi.com Silk fibroin biomaterials are also being investigated for controlled release drug delivery, including in implantable and injectable systems capable of sustained release over days to weeks or longer. sci-hub.box Studies have shown that sustained, local this compound delivery from silk-based implants can be a strategy to suppress seizures. sci-hub.box
Biomarker Research and Diagnostics
This compound and enzymes involved in its metabolism, such as this compound deaminase (ADA) and this compound kinase (ADK), are being investigated as potential biomarkers for various diseases.
This compound kinase (ADK), the primary enzyme responsible for removing this compound in the brain, has been highlighted as a potential diagnostic and therapeutic marker for epilepsy. jneuropsychiatry.org Clinical research in patients with pharmacoresistant epilepsy indicates that maladaptive changes in ADK contribute to recurrent seizures in chronic human epilepsy, including conditions like Rasmussen encephalitis, focal cortical dysplasia, mesial temporal lobe epilepsy, and Sturge-Weber syndrome. jneuropsychiatry.org Dysregulation of the this compound system may be a common pathological hallmark of human pharmacoresistant epilepsy, suggesting specific targets for treatment. jneuropsychiatry.org Therefore, ADK is considered a potential diagnostic biomarker for epilepsy. jneuropsychiatry.org
Serum ADA activity has been explored as a diagnostic biomarker in systemic lupus erythematosus (SLE) patients. journaljammr.com Studies have shown significantly higher serum ADA activity in active SLE patients compared to inactive patients and healthy controls. journaljammr.com A study found that a cut-off value of 12.8 U/L for serum ADA activity had high specificity and sensitivity for diagnosing SLE. journaljammr.com Serum ADA activity has also been linked to conventional hematological indicators in lupus patients, such as ESR, blood urea, serum creatinine, Hb levels, urine albumin/creatinine ratio, anti-nuclear antibody titre, anti-dsDNA antibody, total platelet count, complement C3, and complement C4 levels. journaljammr.com
This compound deaminase 1 (ADA1) is considered a key isoenzyme that is elevated in acute lymphoblastic leukemia (ALL) patients, suggesting its potential as a useful biomarker for diagnosing ALL and monitoring therapy. nih.gov
The this compound A2A receptor is also being investigated as a potential peripheral biomarker in Alzheimer's disease (AD). mdpi.com Evidence suggests a role for A2A receptors in triggering synaptic and cognitive problems, making them candidates for biomarkers of chronic neurodegenerative diseases like AD. mdpi.com Studies have explored A2A receptor mRNA levels in different forms of dementia, suggesting they may be differentially regulated depending on the disease origin. mdpi.com
Here is a table summarizing some potential this compound-related biomarkers:
| Biomarker | Associated Condition(s) | Potential Diagnostic/Monitoring Role |
| This compound Kinase (ADK) | Pharmacoresistant Epilepsy (Rasmussen encephalitis, focal cortical dysplasia, mesial temporal lobe epilepsy, Sturge-Weber syndrome) | Diagnostic and therapeutic marker; indicates maladaptive changes contributing to seizures. jneuropsychiatry.org |
| Serum this compound Deaminase (ADA) | Systemic Lupus Erythematosus (SLE) | Potential diagnostic marker; correlates with disease activity and conventional indicators. journaljammr.com |
| This compound Deaminase 1 (ADA1) | Acute Lymphoblastic Leukemia (ALL) | Potential biomarker for diagnosis and monitoring therapy. nih.gov |
| This compound A2A Receptor | Alzheimer's Disease (AD) | Potential peripheral biomarker; may indicate synaptic and cognitive issues in neurodegeneration. mdpi.com |
This compound in Drug Discovery and Development
This compound signaling has been a focus for drug development for many years, with this compound and its derivatives used clinically since the 1940s. nih.govnih.gov Methylxanthines like caffeine (B1668208) act as antagonists at this compound receptors and have significant biological effects. nih.govnih.gov Drugs such as dipyridamole (B1670753) and methotrexate (B535133) can also enhance the activation of this compound receptors. nih.govnih.gov
There is strong evidence for this compound's functional role in many diseases, and pharmacological compounds specifically targeting individual this compound receptors have entered clinical trials. nih.govnih.gov However, only one this compound receptor-specific agent, the this compound A2A receptor agonist regadenoson, has received FDA approval for increasing blood flow during cardiac nuclear stress tests. nih.govnih.govacs.org
This compound receptors, particularly the A2A receptor, are considered promising drug targets for various conditions, including cardiovascular disorders, obesity, Parkinson's disease (PD), and cancers. mdpi.com Selective A2A receptor antagonists have emerged as an attractive approach for treating Parkinson's disease, with one such antagonist, Istradefylline, approved for this use. mdpi.com
The development of radioligands for this compound receptors has facilitated the drug discovery process. nih.gov Medicinal chemistry efforts have led to the generation of agonists and antagonists with high affinity and selectivity for the four human this compound receptor subtypes (A1, A2A, A2B, and A3). nih.gov
Sex-Related Differences in this compound System Responses
Research indicates that there are sex-related differences in responses involving the this compound system. These differences can influence disease susceptibility and therapeutic outcomes.
Studies in pigs have shown that this compound's effects on the permeability of coronary microvessels vary with sex, the specific protein being measured, and the vessel type. physiology.org While basal permeability values were independent of sex, this compound induced a decrease in protein permeability in coronary arterioles from females, but showed different effects in arterioles and venules from males. physiology.org This suggests that transvascular protein and protein-carried solute flux may be regulated by multiple sex-dependent mechanisms in the heart. physiology.org
Sex differences have also been observed in the contribution of this compound receptor subtypes to salt-sensitive hypertension in rats. ahajournals.org Deletion of A1 and A2B receptors attenuated the salt-induced increase in arterial pressure in females but not males. ahajournals.org Conversely, A2A receptor deletion augmented the arterial pressure response to increased salt intake in both sexes, with a greater effect in males. ahajournals.org While sex differences in this compound receptor expression were not observed in wild-type rats, other possibilities like unequal local this compound generation or transporter expression between the sexes warrant further study. ahajournals.org
In the context of neuropsychiatric behavior, perturbation of this compound kinase expression during development has been shown to result in behavioral deficits, predominantly in male mice. pkusz.edu.cn Studies in rats investigating the effects of an this compound A2A/A1 receptor antagonist on motivation to self-administer cocaine found that the antagonist increased motivation for cocaine in females but not males. researchgate.net This suggests that this compound receptor blockade may have acute and longer-term effects on cocaine reinforcement that differ by sex. researchgate.net
Gonadal hormones, particularly estrogen, have been suggested to modulate this compound receptor gene expression, potentially contributing to sex differences in this compound receptor function. researchgate.net Studies comparing spontaneous this compound release in different brain regions of male and female rats have revealed complex sex and estrous cycle differences, although the underlying mechanisms are not fully understood. researchgate.net
Here is a table summarizing some observed sex-related differences in this compound system responses:
| Area of Response | Observed Sex Difference | Potential Contributing Factors |
| Coronary Microvessel Permeability | This compound's effect on protein permeability in coronary arterioles and venules differs between male and female pigs. physiology.org | Multiple sex-dependent mechanisms regulating transvascular flux. physiology.org |
| Salt-Sensitive Hypertension | Contribution of A1 and A2B receptors to increased arterial pressure differs between male and female rats; A2A receptor effect is greater in males. ahajournals.org | Possibly unequal local this compound generation or transporter expression between sexes; not explained by receptor expression alone. ahajournals.org |
| Neuropsychiatric Behavior | Developmental perturbation of ADK expression leads to deficits mainly in male mice. pkusz.edu.cn this compound receptor antagonist effects on cocaine motivation differ between male and female rats. researchgate.net | Gonadal hormones (e.g., estrogen) may modulate this compound receptor gene expression. researchgate.net |
| Spontaneous this compound Release | Complex differences in transient concentrations and inter-event times observed in different brain regions between male and female rats. researchgate.net | Potential sex differences in this compound receptor density; influence of estrous cycle. researchgate.net |
Unelucidated Mechanisms and Areas for Further Investigation
Despite significant progress, several aspects of this compound signaling and its therapeutic potential remain to be fully elucidated, presenting opportunities for further research.
The precise mechanisms by which this compound mediates bronchoconstriction in individuals with asthma, but not in healthy individuals, are still unclear, although mast-cell mediators are thought to play a key role. nih.gov While this compound receptor signaling is largely understood to involve G protein coupling, some G-protein-independent effects have also been reported, requiring further investigation. nih.gov
The pathophysiological role of extracellular this compound in liver cancer remains undetermined, although emerging evidence suggests the this compound A2B receptor promotes liver cancer progression. spandidos-publications.com While HIF-1α has been hypothesized as a transcriptional regulator of A2B in human liver cancer under hypoxic conditions, the full regulatory pathways and function of A2B in this context need further exploration. spandidos-publications.com
The detailed mechanism by which ATP induces arrhythmias is not completely clear, although it is believed to primarily depend on ATP-sensitive K+ channels and potentially involves this compound A1 receptors and downstream GIRK channels. frontiersin.org Further research is needed to fully understand the molecular basis for ATP and this compound inducing arrhythmias. frontiersin.org
While this compound and its receptors are implicated in acute pancreatitis, their specific roles remain unelucidated. researchgate.net Studies using this compound receptor antagonists have suggested a role for A1 and A2a receptors in the course of experimental acute pancreatitis, indicating that further investigation into the therapeutic potential of targeting these receptors is warranted. researchgate.net
The mechanisms underlying the observed sex-related differences in this compound A2A receptor sensitivity are not fully identified, although ovarian hormones are reported to increase the sensitivity of the D2/A2A receptor system in females. researchgate.net Further research is needed to fully understand how sex influences this compound signaling across various physiological and pathological conditions. researchgate.net
Furthermore, while ADK dysregulation is a common pathological marker for epilepsy, future studies are needed to identify novel solid biomarkers for the prediction, diagnosis, and treatment of epilepsy and associated comorbidities to improve patient quality of life. jneuropsychiatry.org
Identifying reliable data on the comparative affinity of endogenous this compound at the four this compound receptors through direct binding studies is difficult due to rapid metabolism and formation of this compound in biological preparations. nih.gov Measuring this compound potency in functional assays is influenced by receptor number and the type of response measured, highlighting the complexity in fully characterizing this compound's interaction with its receptors. nih.gov
Q & A
Q. How can researchers optimize experimental designs for in vivo adenosine quantification in neurological studies?
Answer: Utilize microdialysis coupled with high-performance liquid chromatography (HPLC) for real-time monitoring of extracellular this compound. Ensure baseline stabilization (10–15 min) and validate measurements using enzyme-linked microelectrode arrays (MEAs) to distinguish this compound from interferents like ATP . Factorial designs with repeated measures (e.g., block designs) are critical for controlling variables like circadian rhythm or animal-specific variability .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound receptor studies?
Answer: Apply cumulative dose-response protocols with controls for receptor desensitization. Use ANOVA with Tukey’s post hoc test for normally distributed data (validated via D’Agostino test) and regression analysis to model nonlinear relationships. For antagonist studies (e.g., theophylline), include pre/post-treatment comparisons to isolate receptor-specific effects .
Q. How should this compound metabolism studies account for systemic inflammation in human models?
Answer: In endotoxemia models (e.g., lipopolysaccharide challenges), track this compound deaminase (ADA) and this compound kinase (ADK) activity via mRNA quantification and enzymatic assays. Note that inflammation downregulates ADA/ADK while upregulating A2A/A2B receptors, requiring longitudinal sampling to capture dynamic metabolic shifts .
Advanced Research Questions
Q. How can meta-regression resolve contradictions in this compound signaling data across preclinical studies?
Answer: Aggregate literature data from standardized techniques (e.g., microdialysis protocols) and perform meta-regressions to isolate confounding variables (e.g., sex, circadian cycles). Case studies show corticosterone levels in mice vary by >30% depending on time of day, highlighting the need for harmonized reporting . For sleep-deprivation studies, systematic reviews with meta-analyses can quantify this compound’s neuroprotective role across species .
Q. What computational strategies improve the predictive power of QSAR models for this compound receptor ligands?
Answer: Combine classical 2D-QSAR with hologram QSAR (HQSAR) to encode 3D steric/electronic features. Validate models using GRIND2 descriptors and homology modeling based on GPCR templates (e.g., bovine rhodopsin). Recent studies achieved <10 nM affinity for A3 antagonists by optimizing pyrimidine scaffolds via iterative molecular docking and experimental Ki validation .
Q. How can this compound-related gene signatures predict immunotherapy resistance in oncology?
Answer: Develop a 12-gene expression signature (e.g., CD73, ADORA2A) validated against TCGA cohorts. High this compound signaling correlates with reduced overall survival (HR = 0.6, P < 2.2e–16) and anti-PD1 resistance (HR = 0.29, P = 0.00012). Prioritize patients with TGFβ mutations, which amplify this compound-driven immunosuppression .
Q. What methodologies address low signal-to-noise ratios in this compound biosensing?
Answer: Deploy catalytic molecular beacons (CAMBs) with split DNAzyme designs. Inactive probes show minimal fluorescence until this compound binding activates Mg²⁺-dependent cleavage, achieving 500 nM detection limits. Selectivity over guanosine (>10-fold) is achieved via aptamer engineering .
Methodological Guidelines
Q. How to validate this compound receptor homology models for drug discovery?
Answer: Cross-validate models using site-directed mutagenesis and radioligand binding assays. For example, A3 receptor models refined with GRIND2 descriptors accurately predicted alkyl-substituent effects on ligand affinity (r² > 0.85 between predicted/experimental Ki) .
Q. What experimental controls are critical for studying this compound’s role in oocyte maturation?
Answer: In endometriosis models, use confocal microscopy to quantify mitochondrial density in cumulus cells and ELISA for ATP levels. Control for oocyte maturity via inverted microscopy staging. Note that endometriosis reduces ATP by >40% (P < 0.01), directly linking this compound metabolism to fertility outcomes .
Q. How to design crossover studies for this compound’s ergogenic effects in exercise physiology?
Answer: Implement double-blinded crossover trials with washout periods to mitigate carryover effects. Measure cAMP levels in skeletal muscle biopsies pre/post-intervention. Cyclic AMP elevations >20% post-exercise indicate this compound’s role in fatigue modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
